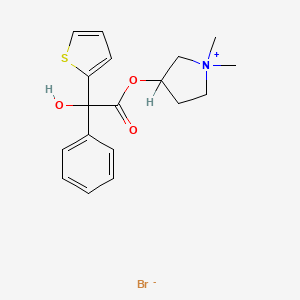Heteronium bromide
CAS No.: 7247-57-6
Cat. No.: VC1680577
Molecular Formula: C18H22BrNO3S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7247-57-6 |
|---|---|
| Molecular Formula | C18H22BrNO3S |
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | (1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide |
| Standard InChI | InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | SHPIBZXFYWMQBR-UHFFFAOYSA-M |
| SMILES | C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] |
| Canonical SMILES | C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] |
Introduction
Chemical Properties and Structure
Molecular Structure
Hydrogen bromide (HBr) is a simple diatomic molecule with a single covalent bond between hydrogen and bromine atoms . The molecular formula is HBr with a molar mass of 80.91 g/mol . In aqueous solution, it forms hydronium bromide with the formula H₃O⁺Br⁻, which has a molar mass of 98.927 g/mol as noted in search result .
Chemical Composition
The percentage composition of HBr is:
For hydronium bromide (H₃O⁺Br⁻), the composition is:
Physical Properties
Physical State and Appearance
Hydrogen bromide is a colorless gas at room temperature, while hydrobromic acid is a colorless liquid that may appear yellowish in impure samples . It has a strong, acrid odor detectable at 2 ppm .
Critical Properties
Table 1: Physical Properties of Hydrogen Bromide
| Property | Value | Unit | Source |
|---|---|---|---|
| Melting point | -86.9 | °C | |
| Boiling point | -66.8 | °C | |
| Critical temperature (Tc) | 363.20 | K | |
| Critical pressure (Pc) | 8550.00 | kPa | |
| Dipole moment (μ) | 0.80 | debye |
Solution Properties
Hydrobromic acid forms a constant-boiling azeotrope that distills at 124.3 °C (255.7 °F) and contains 47.6% HBr by mass, which is 8.77 mol/L .
Table 2: Density of Aqueous Hydrobromic Acid Solutions at 20°C
| Concentration (% w/w) | Density (g/cm³) |
|---|---|
| 1% | 1.0053 |
| 2% | 1.0124 |
| 10% | 1.0723 |
| 20% | 1.1579 |
| 30% | 1.258 |
| 40% | 1.3772 |
| 50% | 1.5173 |
| 60% | 1.6787 |
| 65% | 1.7675 |
Solubility
Hydrogen bromide is highly soluble in water, with solubility decreasing as temperature increases:
Table 3: Solubility of Hydrogen Bromide in Water
| Temperature (°C) | Solubility (g/100g water) |
|---|---|
| -20 | 247.3 |
| -15 | 239.0 |
| 0 | 221.2 |
| 10 | 210.3 |
| 25 | 193.0 |
| 50 | 171.5 |
| 75 | 150.5 |
| 100 | 130.0 |
Production and Synthesis Methods
Industrial Production
Hydrogen bromide, along with hydrobromic acid, is produced industrially by combining hydrogen and bromine at temperatures between 200 and 400 °C, typically catalyzed by platinum or asbestos . It can also be prepared electrolytically .
Laboratory Synthesis Methods
Several methods exist for laboratory synthesis of hydrogen bromide and hydrobromic acid:
-
Reaction of bromine with sulfur dioxide and water:
Br₂ + SO₂ + 2H₂O → H₂SO₄ + 2HBr -
Reaction of potassium bromide with dilute sulfuric acid:
H₂SO₄ + KBr → KHSO₄ + HBrNote: Using concentrated sulfuric acid can lead to oxidation of HBr to elemental bromine:
2HBr + H₂SO₄ → Br₂ + SO₂ + 2H₂O -
Reaction of bromine with water and sulfur:
2Br₂ + S + 2H₂O → 4HBr + SO₂ -
Reduction of bromine with phosphorous acid:
Br₂ + H₃PO₃ + H₂O → H₃PO₄ + 2HBr -
Using triphenylphosphine and tert-butyl bromide:
(C₆H₅)₃P + (CH₃)₃CBr → (C₆H₅)₃PHBr + (CH₃)₂C=CH₂
(C₆H₅)₃PHBr → (C₆H₅)₃P + HBr
Chemical Reactions
Acid-Base Reactions
As a strong acid, hydrobromic acid readily reacts with bases to form bromide salts .
Organic Chemistry Reactions
Hydrogen bromide is an important reagent in organic chemistry:
-
Electrophilic addition to alkenes:
RCH=CH₂ + HBr → R-CHBr-CH₃ -
Anti-Markovnikov addition in the presence of peroxides, leading to 1-bromoalkanes
-
Reaction with alkynes to yield bromoalkenes:
RC≡CH + HBr → RC(Br)=CH₂ -
Reaction with propene to form 2-bromopropane:
HBr + C₃H₆ → C₃H₇Br -
Reaction with allyl alcohol to produce allyl bromide:
CH₂=CHCH₂OH + HBr → CH₂=CHCH₂Br + H₂O
Inorganic Chemistry Reactions
-
Preparation of metal bromides:
Used in the synthesis of vanadium(III) bromide and molybdenum(IV) bromide from their higher chlorides -
Reaction with strong oxidants:
2HBr + H₂SO₄ → Br₂ + SO₂ + 2H₂O
Industrial and Laboratory Applications
Industrial Applications
Hydrobromic acid has several significant industrial applications:
-
Production of inorganic bromides, especially zinc, calcium, and sodium bromides
-
Manufacturing of organobromine compounds, including allyl bromide, tetrabromobis(phenol), and bromoacetic acid
-
Production of 1-bromoalkanes, which are used as alkylating agents for fatty amines and quaternary ammonium salts
Laboratory Applications
In laboratory settings, hydrobromic acid serves as:
Research Findings
Toxicological Studies
Research on hydrogen bromide toxicity in laboratory animals has been limited, but available studies provide important insights:
-
Male nose-breathing rats exposed to hydrogen bromide vapor at 1,300 ppm (4.4 g/m³) for 30 minutes exhibited severe necrotizing rhinitis, characterized by:
-
Pseudo-mouth breathers exposed to the same conditions exhibited:
-
These findings suggest that adverse effects on the upper respiratory tract depend on the route of inhalation (nose vs. mouth)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume